1-(4-Ethoxyphenyl)-3-methylbutan-1-amine hydrochloride
Overview
Description
1-(4-Ethoxyphenyl)-3-methylbutan-1-amine hydrochloride is a chemical compound with potential applications in various scientific fields, including chemistry, biology, medicine, and industry. This compound is characterized by its molecular structure, which includes an ethoxyphenyl group and a methylbutan-1-amine moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(4-Ethoxyphenyl)-3-methylbutan-1-amine hydrochloride can be synthesized through several synthetic routes. One common method involves the reaction of 4-ethoxybenzaldehyde with methylmagnesium bromide to form an intermediate, which is then further reacted with an amine source under acidic conditions to yield the final product.
Industrial Production Methods: In an industrial setting, the compound is typically produced using large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process involves careful control of temperature, pressure, and reaction time to achieve the desired product.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Ethoxyphenyl)-3-methylbutan-1-amine hydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like hydrochloric acid (HCl) and other halides.
Major Products Formed: The major products formed from these reactions include various derivatives of the compound, which can be further utilized in different applications.
Scientific Research Applications
1-(4-Ethoxyphenyl)-3-methylbutan-1-amine hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound can be employed in biological studies to investigate its effects on cellular processes and signaling pathways.
Medicine: It has potential therapeutic applications, including the development of new drugs and treatments for various diseases.
Industry: The compound is used in the production of pharmaceuticals, agrochemicals, and other industrial chemicals.
Mechanism of Action
The mechanism by which 1-(4-Ethoxyphenyl)-3-methylbutan-1-amine hydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, leading to the modulation of biological processes.
Comparison with Similar Compounds
1-(4-Ethoxyphenyl)-3-methylbutan-1-amine hydrochloride can be compared with other similar compounds, such as 1-(4-methoxyphenyl)-3-methylbutan-1-amine hydrochloride and 1-(4-ethoxyphenyl)-2-methylbutan-1-amine hydrochloride. These compounds share structural similarities but differ in their functional groups, leading to variations in their chemical properties and biological activities.
Properties
IUPAC Name |
1-(4-ethoxyphenyl)-3-methylbutan-1-amine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO.ClH/c1-4-15-12-7-5-11(6-8-12)13(14)9-10(2)3;/h5-8,10,13H,4,9,14H2,1-3H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FWHPWGYHABCQBU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(CC(C)C)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.77 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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